1,2-Diazepane dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

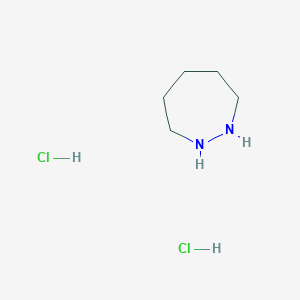

1,2-Diazepane dihydrochloride is a heterocyclic compound featuring a seven-membered ring with two nitrogen atoms at the 1 and 2 positions

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,2-Diazepane dihydrochloride can be synthesized through several methods. One common approach involves the cyclization of appropriate diamines with dihaloalkanes under basic conditions. For instance, the reaction of 1,2-diaminoethane with 1,2-dichloroethane in the presence of a base like sodium hydroxide can yield 1,2-diazepane, which can then be converted to its dihydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using continuous flow reactors to ensure high yield and purity. The process often includes steps like solvent extraction, crystallization, and purification to obtain the final product in its pure form .

Análisis De Reacciones Químicas

Types of Reactions: 1,2-Diazepane dihydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield amines or other reduced derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the diazepane ring.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products: The major products formed from these reactions include N-oxides, reduced amines, and various substituted diazepanes .

Aplicaciones Científicas De Investigación

1,2-Diazepane dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anxiolytic and anticonvulsant effects.

Industry: Utilized in the development of new materials with specific chemical properties

Mecanismo De Acción

The mechanism of action of 1,2-diazepane dihydrochloride involves its interaction with specific molecular targets. It is known to bind to gamma-aminobutyric acid (GABA) receptors in the central nervous system, enhancing the inhibitory effects of GABA and leading to its anxiolytic and anticonvulsant properties. The compound’s interaction with GABA receptors increases chloride ion permeability, resulting in hyperpolarization and stabilization of neuronal membranes .

Comparación Con Compuestos Similares

- 1-Ethyl-1,4-diazepane dihydrochloride

- 1,3-Dimethyl-1,4-diazepane dihydrochloride

- 1-(2-Fluorobenzyl)-1,4-diazepane dihydrochloride hydrate .

Uniqueness: 1,2-Diazepane dihydrochloride is unique due to its specific ring structure and the position of nitrogen atoms, which confer distinct chemical and biological properties compared to other diazepane derivatives. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry.

Actividad Biológica

1,2-Diazepane dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and its interaction with neurotransmitter systems. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is a cyclic compound featuring a seven-membered diazepane ring with two nitrogen atoms. The dihydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various pharmacological applications. The structural formula can be represented as follows:

The primary mechanism of action for this compound involves its interaction with the central nervous system (CNS). It is believed to modulate the activity of neurotransmitters, particularly gamma-aminobutyric acid (GABA), which plays a crucial role in inhibitory neurotransmission. This modulation can lead to anxiolytic (anxiety-reducing) and sedative effects, making it a candidate for treating anxiety disorders and other related conditions.

1. Anxiolytic Effects

Research indicates that compounds similar to this compound exhibit significant anxiolytic properties. In animal models, administration has shown reduced anxiety-like behaviors in tests such as the elevated plus maze and open field test .

2. Sedative Effects

The sedative properties are attributed to the compound's ability to enhance GABAergic transmission. Studies have demonstrated that it can induce sedation comparable to traditional benzodiazepines but with potentially fewer side effects .

3. Neuroprotective Properties

There is emerging evidence suggesting neuroprotective effects, particularly in models of neurodegeneration. The compound may help mitigate oxidative stress and inflammation in neuronal cells, although further studies are needed to elucidate these mechanisms fully.

Case Study Analysis

A retrospective analysis involved patients treated with diazepam derivatives similar to this compound. It was observed that these compounds significantly improved symptoms of anxiety and provided sedation without severe adverse effects in most cases . The study highlighted the importance of dosage and patient history in predicting outcomes.

Research Findings Summary Table

Propiedades

IUPAC Name |

diazepane;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2.2ClH/c1-2-4-6-7-5-3-1;;/h6-7H,1-5H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGGHVSFUCCKIQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNNCC1.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.